molecular formula C9H15NO6 B14520512 N-(Butoxycarbonyl)-L-aspartic acid CAS No. 62631-46-3

N-(Butoxycarbonyl)-L-aspartic acid

Cat. No.: B14520512
CAS No.: 62631-46-3
M. Wt: 233.22 g/mol
InChI Key: ZEGBYSBVMJCHEI-LURJTMIESA-N
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Description

N-(Butoxycarbonyl)-L-aspartic acid is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino acid. This protecting group is commonly used in organic synthesis to temporarily mask reactive amine groups, allowing for selective reactions to occur at other functional sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butoxycarbonyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF) or acetonitrile, at ambient temperature. The Boc group is introduced to the amino group of L-aspartic acid, forming the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Mechanism of Action

The mechanism of action of N-(Butoxycarbonyl)-L-aspartic acid primarily involves the temporary protection of the amino group, allowing for selective reactions at other functional sites. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-alanine
  • N-(tert-Butoxycarbonyl)-L-phenylalanine
  • N-(tert-Butoxycarbonyl)-L-lysine

Uniqueness

N-(Butoxycarbonyl)-L-aspartic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and selectivity in synthetic reactions. Compared to other Boc-protected amino acids, it offers distinct reactivity and applications in various fields .

Properties

CAS No.

62631-46-3

Molecular Formula

C9H15NO6

Molecular Weight

233.22 g/mol

IUPAC Name

(2S)-2-(butoxycarbonylamino)butanedioic acid

InChI

InChI=1S/C9H15NO6/c1-2-3-4-16-9(15)10-6(8(13)14)5-7(11)12/h6H,2-5H2,1H3,(H,10,15)(H,11,12)(H,13,14)/t6-/m0/s1

InChI Key

ZEGBYSBVMJCHEI-LURJTMIESA-N

Isomeric SMILES

CCCCOC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCOC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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